molecular formula C15H10F4 B14136394 2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl

2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl

Cat. No.: B14136394
M. Wt: 266.23 g/mol
InChI Key: IWFPJLUCOTURAZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl is an organic compound that features a biphenyl core substituted with fluorine, trifluoromethyl, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(trifluoromethyl)-2-vinyl-1-1-biphenyl is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

Molecular Formula

C15H10F4

Molecular Weight

266.23 g/mol

IUPAC Name

2-ethenyl-1-(2-fluorophenyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C15H10F4/c1-2-10-9-11(15(17,18)19)7-8-12(10)13-5-3-4-6-14(13)16/h2-9H,1H2

InChI Key

IWFPJLUCOTURAZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=C2F

Origin of Product

United States

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